molecular formula C15H11NO4S2 B2458674 methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 683780-12-3

methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B2458674
CAS No.: 683780-12-3
M. Wt: 333.38
InChI Key: OBOFJYFVCDNFOT-UHFFFAOYSA-N
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Description

methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S2/c1-19-15(18)12-9(11-5-3-7-21-11)8-22-14(12)16-13(17)10-4-2-6-20-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFJYFVCDNFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives with furan-2-carbonyl chloride under basic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems, such as ZrO2 catalysts, can optimize the reaction conditions and improve the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, iodine

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives .

Scientific Research Applications

methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific molecular targets. For example, it has been shown to inhibit FIH-1, leading to the activation of hypoxia-inducible factors (HIFs). This activation results in the expression of genes that help cells adapt to low oxygen conditions . The molecular pathways involved include the stabilization of HIF-α and the subsequent transcriptional activation of hypoxia-responsive genes .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl derivatives: These compounds share the furan ring and exhibit similar chemical reactivity.

    Thiophene-2-carbonyl derivatives: These compounds contain the thiophene ring and are used in similar applications.

Uniqueness

methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is unique due to its combination of both furan and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research .

Biological Activity

Methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bithiophene core with a furan amide substituent and a carboxylate group. Its molecular formula is C17H13NO4S2C_{17}H_{13}NO_4S_2, and it is characterized by the following structural components:

  • Bithiophene Ring : Provides electronic properties conducive to biological interactions.
  • Furan Amide Group : Enhances solubility and potential bioactivity.
  • Carboxylate Group : Facilitates interactions with biological targets.

This compound interacts with various molecular targets, influencing cellular pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing furan and thiophene groups have shown the ability to reduce inflammation in various animal models.

  • Case Study : A study on 4,5-diaryl 3(2H)furanones demonstrated an anti-inflammatory effect with a reduction in paw edema by 54% at a dose of 0.01 mmol/kg . Such findings suggest that this compound may exhibit similar properties.

Cytotoxicity Against Cancer Cells

The compound's potential as an anticancer agent is also noteworthy. Its structural analogs have been evaluated for cytotoxicity against various cancer cell lines.

  • Case Study : In vitro studies on related compounds showed IC50 values ranging from 7.5 μM to 10 μM against MCF-7 (breast cancer) and HSC-3 (oral cancer) cells, indicating significant cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(furan-2-amido)benzoateLacks thiophene ringModerate anti-inflammatory effects
Methyl 3-(furan-2-amido)thiophene-2-carboxylateContains thiophene but different substituentsSignificant cytotoxicity against cancer cells

Pharmacological Applications

The unique structure of this compound positions it as a candidate for various pharmacological applications:

  • Anti-inflammatory Drugs : Due to its potential COX inhibition.
  • Anticancer Agents : Based on observed cytotoxicity against cancer cell lines.
  • Organic Electronics : Its electronic properties may allow applications in organic semiconductor development.

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